molecular formula C7H7N3O4 B8300896 N-Hydroxymethyl 2-nitroisonicotinamide

N-Hydroxymethyl 2-nitroisonicotinamide

Cat. No.: B8300896
M. Wt: 197.15 g/mol
InChI Key: ZIPAXANNFMLKFG-UHFFFAOYSA-N
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Description

N-Hydroxymethyl 2-nitroisonicotinamide is a nitro-substituted isonicotinamide derivative characterized by a hydroxymethyl (-CH₂OH) functional group attached to the nitrogen atom of the isonicotinamide scaffold. This compound combines the structural features of isonicotinic acid hydrazide (INH)—a well-known antitubercular agent—with nitro and hydroxymethyl modifications.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-(hydroxymethyl)-2-nitropyridine-4-carboxamide

InChI

InChI=1S/C7H7N3O4/c11-4-9-7(12)5-1-2-8-6(3-5)10(13)14/h1-3,11H,4H2,(H,9,12)

InChI Key

ZIPAXANNFMLKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the pyridine ring, nitrogen substituents, or functional groups. Below is a comparative analysis with key derivatives:

N-Substituted 2-Isonicotinoylhydrazinecarboxamides

These derivatives, synthesized via reaction of INH with aryl isocyanates (e.g., 4-methyl, 4-isopropyl, and 4-tert-butyl derivatives), share the isonicotinamide core but lack nitro and hydroxymethyl groups .

  • Synthetic Yields : Ranged from 67% to 97%, depending on the substituent. For example, 4-tert-butyl derivatives achieved 97% yield, suggesting steric bulk minimally hinders reactivity .

3-{N-Hydroxymethyl}Aminocarbonyloxy Derivatives

This compound, identified in Pleione maculata extracts, features a hydroxymethylaminocarbonyloxy moiety linked to a benzodiazepine scaffold. Though structurally distinct, its hydroxymethyl group and pharmacological profile offer relevant comparisons .

  • Molecular Docking : Demonstrated high binding affinity (-10.95 kcal/mol) against the SARS-CoV-2 spike protein S2 subunit, outperforming the antiviral drug arabidiol .

Nitro-Substituted Analogues

Nitro groups are critical in prodrug activation (e.g., antitubercular nitroimidazoles).

  • Electrochemical Properties : The nitro group in N-Hydroxymethyl 2-nitroisonicotinamide may facilitate redox-mediated activation, a mechanism observed in nitroaromatic antimycobacterials.
  • Toxicity Considerations: Nitro groups can generate reactive metabolites (e.g., nitroso intermediates), necessitating caution in drug design—contrasting with non-nitro derivatives like N-heptyl isonicotinamides .

Comparative Data Table

Compound Key Functional Groups Synthetic Yield Biological Activity Drug-Likeness (SwissADME)
This compound 2-NO₂, N-CH₂OH Not reported Hypothesized redox activation (inferred) Predicted moderate solubility
4-tert-butyl isonicotinamide 4-C(CH₃)₃ 97% Not tested High lipophilicity
3-{N-Hydroxymethyl}aminocarbonyloxy Benzodiazepine + N-CH₂OH Natural product SARS-CoV-2 binding affinity (-10.95 kcal/mol) High solubility, no metabolism issues

Key Research Findings and Implications

  • Structural Flexibility : The hydroxymethyl group in this compound may offer synthetic versatility for prodrug design, as seen in acrylamide copolymers (e.g., n-hydroxymethyl acrylamide in tissue imaging materials) .
  • Nitro Group Trade-offs: While enhancing reactivity, the nitro substituent necessitates rigorous safety profiling to mitigate genotoxicity risks, as highlighted in nitrosamine safety protocols .
  • Pharmacological Potential: The compound’s dual functionalization aligns with trends in hybrid drug design, combining antimycobacterial (INH-like) and antiviral (nitroaromatic) motifs .

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